

Application Notes and Protocols: Structural Elucidation of Caffeine Salicylate using NMR Spectroscopy

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Compound of Interest

Compound Name: *Caffeine salicylate*

Cat. No.: *B13766560*

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Introduction

Caffeine, a widely consumed psychoactive substance, and salicylic acid, a key component in many pharmaceutical formulations, can form a co-crystal, **caffeine salicylate**. This co-crystal structure is of significant interest to the pharmaceutical industry as it can alter the physicochemical properties of both parent molecules, such as solubility, stability, and bioavailability. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the unambiguous structural elucidation of such co-crystals, both in solution and in the solid state.

This document provides detailed application notes and protocols for the use of ^1H and ^{13}C NMR spectroscopy in the structural characterization of **caffeine salicylate**. The formation of a hydrogen bond between the acidic proton of salicylic acid and the nitrogen atom of the imidazole ring in caffeine is a key feature that can be readily identified by characteristic changes in chemical shifts. By comparing the NMR spectra of the co-crystal with those of the individual components, the precise nature of the intermolecular interactions can be determined.

Data Presentation: ^1H and ^{13}C NMR Chemical Shifts

The following tables summarize the ^1H and ^{13}C NMR chemical shifts for caffeine, salicylic acid, and the predicted shifts for **caffeine salicylate** in a common deuterated solvent, such as DMSO-d₆. The predicted shifts for **caffeine salicylate** are based on the expected electronic effects of hydrogen bonding and intermolecular interactions observed in similar co-crystal systems.

Table 1: ^1H NMR Chemical Shift Data (δ , ppm) in DMSO-d₆

Proton Assignment	Caffeine	Salicylic Acid	Predicted Caffeine Salicylate	Expected Shift Change ($\Delta\delta$)
Caffeine				
H-8	~7.95	-	~8.10 - 8.20	Downfield
N ₁ -CH ₃	~3.20	-	~3.25 - 3.30	Downfield
N ₃ -CH ₃	~3.40	-	~3.45 - 3.50	Downfield
N ₇ -CH ₃	~3.85	-	~3.90 - 3.95	Downfield
Salicylic Acid				
H-3	-	~7.85	~7.80 - 7.90	Upfield/Downfield
H-4	-	~6.90	~6.85 - 6.95	Upfield/Downfield
H-5	-	~7.45	~7.40 - 7.50	Upfield/Downfield
H-6	-	~6.95	~6.90 - 7.00	Upfield/Downfield
-COOH	-	~13.0 (broad)	Shifted or absent	Significant change
-OH	-	~9.5 (broad)	Shifted	Downfield

Table 2: ^{13}C NMR Chemical Shift Data (δ , ppm) in DMSO-d₆

Carbon Assignment	Caffeine	Salicylic Acid	Predicted Caffeine Salicylate	Expected Shift Change ($\Delta\delta$)
Caffeine				
C-2	~151.0	-	~151.0 - 151.5	Minimal
C-4	~155.0	-	~155.0 - 155.5	Minimal
C-5	~107.0	-	~107.5 - 108.0	Downfield
C-6	~148.5	-	~148.5 - 149.0	Minimal
C-8	~141.5	-	~142.0 - 143.0	Downfield
N ₁ -CH ₃	~27.5	-	~27.5 - 28.0	Minimal
N ₃ -CH ₃	~29.5	-	~29.5 - 30.0	Minimal
N ₇ -CH ₃	~33.0	-	~33.0 - 33.5	Minimal
Salicylic Acid				
C-1	-	~117.5	~117.0 - 118.0	Upfield/Downfield
C-2	-	~161.0	~160.5 - 161.5	Upfield/Downfield
C-3	-	~119.0	~118.5 - 119.5	Upfield/Downfield
C-4	-	~135.5	~135.0 - 136.0	Upfield/Downfield
C-5	-	~122.5	~122.0 - 123.0	Upfield/Downfield
C-6	-	~130.0	~129.5 - 130.5	Upfield/Downfield
-COOH	-	~172.5	~173.0 - 174.0	Downfield

Experimental Protocols

Synthesis of Caffeine Salicylate Co-crystal

Materials:

- Caffeine (anhydrous)
- Salicylic acid
- Methanol (analytical grade)
- Mortar and pestle
- Stir plate and stir bar
- Crystallization dish

Protocol:

- Accurately weigh equimolar amounts of caffeine and salicylic acid.
- Gently grind the two solids together in a mortar and pestle for 5-10 minutes to ensure intimate mixing.
- Transfer the mixture to a clean, dry beaker.
- Add a minimal amount of methanol to the mixture and stir until all solids are dissolved. Gentle heating may be applied if necessary.
- Allow the solution to cool to room temperature.
- Transfer the solution to a crystallization dish and cover it loosely with perforated aluminum foil.
- Allow the solvent to evaporate slowly in a fume hood at room temperature.
- Crystals of **caffeine salicylate** should form within 24-48 hours.

- Collect the crystals by filtration and wash with a small amount of cold methanol.
- Dry the crystals under vacuum.

NMR Sample Preparation

Materials:

- **Caffeine salicylate** crystals
- Deuterated dimethyl sulfoxide (DMSO-d₆)
- NMR tubes (5 mm)
- Vortex mixer
- Pipettes

Protocol:

- Accurately weigh 5-10 mg of the dried **caffeine salicylate** crystals.
- Transfer the crystals into a clean, dry vial.
- Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial.
- Gently vortex the vial until the sample is completely dissolved.
- Using a pipette, transfer the solution into a 5 mm NMR tube.
- Cap the NMR tube securely.

NMR Data Acquisition

Instrumentation:

- 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

¹H NMR Acquisition Parameters (Example):

- Pulse Program: zg30 (or similar standard 1D proton experiment)
- Solvent: DMSO
- Temperature: 298 K
- Spectral Width: 16 ppm
- Number of Scans: 16
- Relaxation Delay (d1): 1 s
- Acquisition Time: ~2 s

¹³C NMR Acquisition Parameters (Example):

- Pulse Program: zgpg30 (or similar proton-decoupled 1D carbon experiment)
- Solvent: DMSO
- Temperature: 298 K
- Spectral Width: 240 ppm
- Number of Scans: 1024 or more (depending on sample concentration)
- Relaxation Delay (d1): 2 s
- Acquisition Time: ~1 s

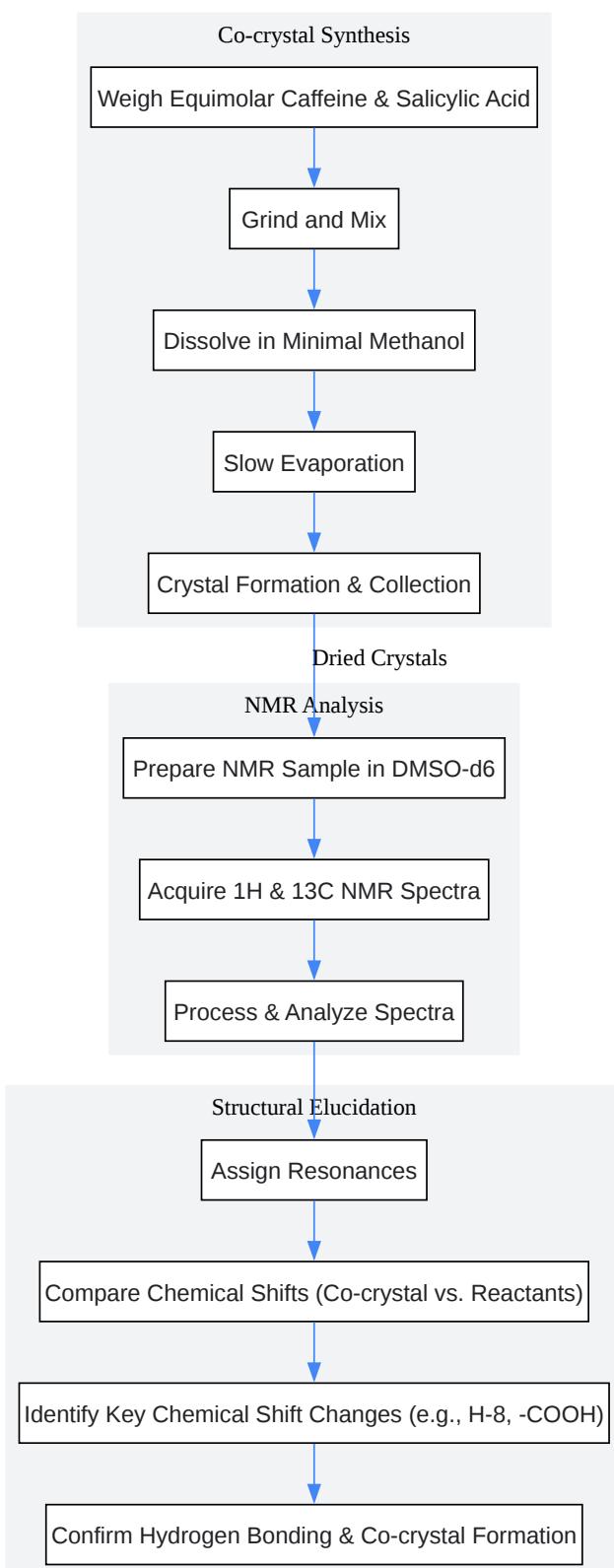
Data Processing and Analysis

- Apply Fourier transformation to the acquired Free Induction Decay (FID).
- Phase correct the resulting spectrum.
- Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).

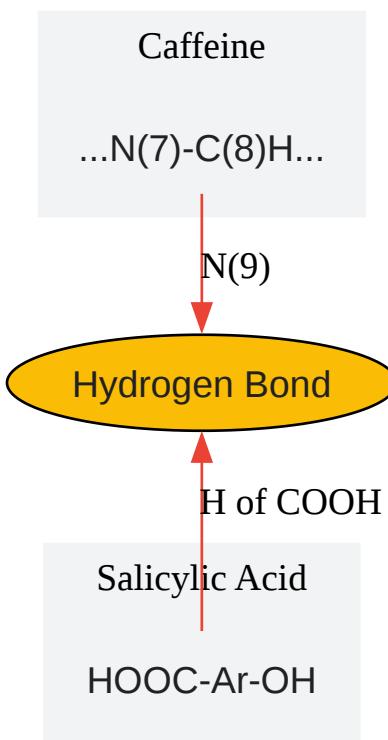
- Integrate the peaks in the ^1H NMR spectrum to determine the relative proton ratios.
- Assign the peaks in both ^1H and ^{13}C NMR spectra to the respective nuclei in caffeine and salicylic acid.
- Compare the chemical shifts of the **caffeine salicylate** co-crystal with those of pure caffeine and salicylic acid to identify shifts indicative of intermolecular interactions.

Mandatory Visualizations

The following diagrams illustrate the logical workflow for the structural elucidation of **caffeine salicylate** and the key intermolecular interaction.

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Experimental workflow for **caffeine salicylate** structural elucidation.



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Key hydrogen bonding interaction in **caffeine salicylate**.

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